N-(2-chlorobenzyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzodioxin moiety: This step involves the formation of the benzodioxin ring system, which can be done through various cyclization reactions.
Attachment of the chlorophenyl and pyridinyl groups: These groups are introduced through substitution reactions, often using halogenated precursors and nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenated precursors and nucleophiles such as amines or thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced analogs.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits biological activity.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by modulating the activity of these targets. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
N-[(2-CHLOROPHENYL)METHYL]-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
(4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine derivatives: These compounds have similar structural features and may exhibit similar biological activities.
2-Chloro-5-fluoropyrimidine: This compound shares some structural similarities and can be used as a starting material for the synthesis of related compounds.
Properties
Molecular Formula |
C24H18ClN3O4 |
---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pyridin-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H18ClN3O4/c25-18-6-2-1-5-17(18)15-28(23-7-3-4-10-26-23)24(29)19-14-21(32-27-19)16-8-9-20-22(13-16)31-12-11-30-20/h1-10,13-14H,11-12,15H2 |
InChI Key |
PMOUZPUTKMBHJL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)N(CC4=CC=CC=C4Cl)C5=CC=CC=N5 |
Origin of Product |
United States |
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